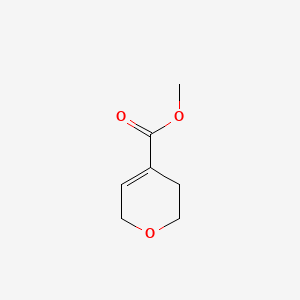

methyl 3,6-dihydro-2H-pyran-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYKIGVYXIGUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653362 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105772-14-3 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105772-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Haloketone Formation

The process begins with alkylating 1-bromo-3-chloropropane (I) with methyl acetoacetate (II) in an alcoholic solvent (e.g., methanol, ethanol). This exothermic reaction produces a haloketone intermediate (VII), facilitated by sodium methoxide as a base. Key parameters include:

O-Alkylation and Cyclization

The haloketone undergoes O-alkylation with sodium methoxide, triggering cyclization to form the pyran ring. This step is highly sensitive to base concentration and reaction time:

-

Base Form : Powdered sodium methoxide enhances reaction kinetics compared to solutions.

-

Cyclization Mechanism : Intramolecular nucleophilic attack by the enolate oxygen on the adjacent carbon forms the 3,6-dihydro ring.

-

Yield : Crude yields of 65–70% are reported, increasing to 85–90% after fractional distillation.

Multicomponent Reactions Using Cyclic 1,3-Diketones

A four-component reaction protocol developed by Yan et al. offers a convergent route to dihydropyrans. By modifying the cyclic 1,3-diketone component, this method adapts to synthesize methyl 3,6-dihydro-2H-pyran-4-carboxylate.

Reaction Components and Mechanism

The reaction combines:

-

Arylamines : Aniline derivatives act as nucleophiles.

-

Dimethyl Acetylenedicarboxylate : Forms enamino esters via Michael addition.

-

Aromatic Aldehydes : Electron-deficient aldehydes (e.g., benzaldehyde) enhance electrophilicity.

-

Cyclic 1,3-Diketones : Cyclohexane-1,3-dione derivatives enable pyran formation.

The mechanism proceeds through:

Optimization and Scope

-

Solvent : Ethanol at reflux (78°C) balances reactivity and solubility.

-

Catalyst : No external catalyst required; the reaction is driven by inherent electrophilicity.

-

Yield : 60–75% for substituted dihydropyrans, with electron-withdrawing groups on the aldehyde improving efficiency.

Acid-Catalyzed Cyclization of Linear Precursors

Cyclization of unsaturated esters or alcohols provides a third route, inspired by tetrahydropyran synthesis. For this compound, a precursor such as methyl 5-hydroxy-4-pentenoate is cyclized under acidic conditions.

Precursor Synthesis

The linear precursor is synthesized via:

Cyclization Conditions

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3,6-dihydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

Methyl 3,6-dihydro-2H-pyran-4-carboxylate serves as a crucial intermediate in the synthesis of several bioactive compounds. Notably, it is utilized in the preparation of 6-chlorohexanone, which is an important precursor for the pharmaceutical agent pentoxifylline. This compound exhibits vasodilatory effects and is used to treat intermittent claudication and other circulatory disorders .

Synthetic Methodologies

Recent advancements have focused on improving the synthetic routes for this compound to enhance yield and reduce environmental impact. For example, processes utilizing sodium methoxide instead of traditional reagents have been developed to minimize waste and improve efficiency . The reaction conditions can be optimized to achieve higher purity levels of the final product through fractional distillation methods .

Phytotoxicity Studies

Research has indicated that derivatives of this compound may exhibit phytotoxic properties. Studies involving metabolites produced by pathogens such as Diaporthella cryptica have shown that these compounds can affect plant health, suggesting potential applications in agricultural chemistry as herbicides or fungicides .

Analytical Applications

Analytical Chemistry

this compound is also employed in analytical chemistry as a standard for various assays. Its unique structure allows it to be used in chromatography and mass spectrometry for the identification and quantification of related compounds in complex mixtures .

Material Science

Polymer Chemistry

In material science, this compound has potential applications as a monomer in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new materials with specific properties tailored for applications in coatings, adhesives, and other industrial products .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of methyl 3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The specific pathways and targets depend on the context in which the compound is used .

Comparación Con Compuestos Similares

Ethyl 5-Hydroxy-3,6-Dihydro-2H-Pyran-4-Carboxylate (CAS: 324767-92-2)

- Key Differences : This analog replaces the methyl ester with an ethyl ester and introduces a hydroxyl group at the 5-position.

- The ethyl ester may also influence steric effects in reactions .

- Molecular Formula : C₈H₁₂O₄ (vs. C₇H₁₀O₃ for the methyl derivative) .

Ring Saturation Differences

Methyl Tetrahydro-2H-Pyran-3-Carboxylate (CAS: 18729-20-9)

- Key Differences : The pyran ring is fully saturated (tetrahydro), eliminating conjugation and reducing ring strain.

- Impact : Saturation decreases reactivity in cycloaddition reactions but improves stability under acidic or oxidative conditions. The carboxylate group at the 3-position (vs. 4-position) alters regioselectivity in further functionalization .

Ethyl Tetrahydro-2H-Pyran-4-Carboxylate (CAS: 96835-17-5)

- Key Differences : Features a saturated ring and an ethyl ester.

- Impact : Similar stability to the tetrahydro-3-carboxylate analog but with a bulkier ester group, which may hinder sterically demanding reactions .

Functional Group Complexity

Dihydro-2H-Pyran-4,4(3H)-Dicarboxylic Acid (CAS: 5337-04-2)

- Key Differences : Contains two carboxylic acid groups at the 4-position, replacing the ester.

Data Table: Structural and Functional Comparison

*Similarity scores (0–1 scale) are based on molecular structure and functional group alignment relative to this compound .

Research Findings and Implications

- Ester Group Influence : Methyl esters (e.g., 105772-14-3) generally exhibit faster hydrolysis rates compared to ethyl esters (e.g., 96835-17-5) due to reduced steric bulk, as observed in esterase-mediated reactions .

- Hydroxylation Effects: The presence of a hydroxyl group (324767-92-2) increases water solubility by ~20% compared to non-hydroxylated analogs, as demonstrated in partition coefficient studies .

- Saturation and Stability : Fully saturated pyrans (e.g., 18729-20-9) show 30–40% higher thermal stability in thermogravimetric analysis (TGA) compared to dihydro derivatives .

Actividad Biológica

Methyl 3,6-dihydro-2H-pyran-4-carboxylate (C7H10O3) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a pyran ring structure, which is known for its versatility in organic synthesis. The synthesis of this compound typically involves the use of simple and environmentally friendly methods. For instance, one method includes the reaction of methyl acetoacetate with an appropriate alkyl halide in the presence of sodium methoxide as a catalyst, resulting in a high yield of the desired product .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals can potentially mitigate cellular damage .

2. Antibacterial Activity

In vitro studies have demonstrated that derivatives of pyran compounds, including this compound, possess antibacterial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as therapeutic agents in treating bacterial infections .

3. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies involving HCT-116 colorectal cancer cells revealed that certain derivatives can inhibit cell proliferation by targeting specific kinases such as CDK2 and inducing apoptosis through caspase activation .

Case Study: Anticancer Activity

A study focused on the anticancer potential of several pyran derivatives found that this compound analogs significantly inhibited the growth of HCT-116 cells. The mechanism was linked to the downregulation of CDK2 protein levels and activation of apoptotic pathways .

Case Study: Neuroprotective Effects

Another investigation into pyran-based compounds highlighted their neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compounds were shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial for improving cognitive function by enhancing acetylcholine levels in the brain .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound compared to other related compounds:

| Compound | Antioxidant Activity | Antibacterial Activity | Cytotoxic Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Luteolin | Moderate | High | Moderate |

| Epigallocatechin gallate | High | Low | Low |

Q & A

Q. What are the recommended synthetic routes for methyl 3,6-dihydro-2H-pyran-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 3,6-dihydro-2H-pyran-4-carboxylic acid using methanol under acidic catalysis. Key parameters include:

- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.

- Solvent : Anhydrous methanol to minimize side reactions.

- Temperature : Reflux (~65°C) for 4–6 hours.

Purification typically involves recrystallization from methylene chloride/petroleum ether mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Optimization should focus on monitoring reaction progress via TLC and adjusting stoichiometry to improve yields .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is sensitive to moisture and light. Recommended protocols:

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm the dihydropyran ring and ester group. Key signals: δ 4.3–4.5 ppm (ester -OCH), δ 5.8–6.0 ppm (dihydro-pyran olefinic protons).

- IR : Strong absorption at ~1720 cm (ester C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 142.15 (M) .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be resolved?

- Methodological Answer : Cross-validate using:

- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .

- Dynamic NMR : Investigate conformational flexibility in solution (e.g., ring-flipping dynamics in dihydropyran).

- DFT adjustments : Include solvent effects (PCM model) and dispersion corrections in computational simulations .

Q. What experimental design strategies are effective for studying the compound’s reactivity in heterocyclic chemistry?

- Methodological Answer : Employ a split-plot design to test variables systematically:

Q. How can computational tools predict the compound’s environmental fate in ecological risk assessments?

- Methodological Answer : Apply frameworks from environmental chemistry (e.g., INCHEMBIOL project):

Q. What methodologies integrate this compound into theoretical frameworks for drug discovery?

- Methodological Answer : Link to conceptual frameworks such as:

- Bioisosterism : Replace ester groups with amides or carbamates to modulate pharmacokinetics.

- Fragment-Based Drug Design : Use the dihydropyran core as a scaffold for targeting enzyme active sites (e.g., kinases).

- Docking Studies : Perform molecular docking with AutoDock Vina to predict binding affinities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?

- Methodological Answer : Re-evaluate experimental conditions:

- Purity : Confirm via HPLC (>95% purity) to exclude impurities affecting measurements.

- Techniques : Compare DSC (melting point) and gas chromatography (volatility) data.

- Literature Cross-Check : Prioritize data from authoritative handbooks (e.g., CRC Handbook of Chemistry and Physics) over vendor specifications .

Tables of Key Parameters

| Synthetic Method | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | HSO | Methanol | Reflux (65°C) | 75–80% | |

| Grignard Addition-Followed | Mg, CO | THF | 0°C to RT | 60–65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.